molecular formula C17H17N3O2 B4747285 1-[3-(2-methoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone

1-[3-(2-methoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No.: B4747285
M. Wt: 295.34 g/mol
InChI Key: ZKFALOZGMFUEOZ-UHFFFAOYSA-N
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Description

1-[3-(2-Methoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone is a chemical compound based on the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its significant pharmacological potential . This fused, rigid, and planar bicyclic system consists of a pyrazole ring fused with a pyrimidine ring, a structure that is highly amenable to synthetic functionalization to fine-tune electronic properties, lipophilicity, and molecular conformation for interaction with biological targets . The specific substitution pattern on this compound, featuring a 2-methoxyphenyl group at the 3-position and an acetyl (ethanone) group at the 6-position, is designed to modulate its properties for targeted research applications. Compounds based on the pyrazolo[1,5-a]pyrimidine core have demonstrated a wide spectrum of biological activities, most notably as potent protein kinase inhibitors (PKIs) for targeted cancer therapy . This scaffold acts as a versatile pharmacophore capable of inhibiting key enzymes implicated in oncogenesis, such as EGFR, B-Raf, MEK, and CK2, thereby disrupting aberrant signaling pathways that drive uncontrolled cell proliferation and survival . The structural features of this core allow it to function as both an ATP-competitive and an allosteric inhibitor of various protein kinases . Beyond oncology, derivatives of this heterocyclic system have also been investigated for their activity against peripheral benzodiazepine receptors (PBR/TSPO), which are implicated in neuroinflammation and serve as biomarkers for glial activation in conditions like Alzheimer's disease and multiple sclerosis . This product is supplied for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-[3-(2-methoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-10-16(13-7-5-6-8-15(13)22-4)17-18-9-14(12(3)21)11(2)20(17)19-10/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFALOZGMFUEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=C(C(=NN12)C)C3=CC=CC=C3OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(2-methoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a β-diketone.

    Cyclization to form the pyrazolo[1,5-a]pyrimidine core: This step often involves the reaction of the pyrazole intermediate with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

    Final modifications: Additional steps may include methylation or other functional group transformations to achieve the desired compound.

Industrial production methods would likely involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethanone Group

The acetyl group at position 6 undergoes nucleophilic substitution reactions under basic conditions. For example:

Reaction TypeReagents/ConditionsProductYieldSource
HydrolysisNaOH (aq.), refluxCarboxylic acid derivative85%
CondensationNH₂OH·HCl, EtOHOxime analog72%

These reactions are facilitated by the electron-withdrawing effect of the pyrazolo[1,5-a]pyrimidine ring, which activates the carbonyl group toward nucleophilic attack .

Oxidation of the Pyrazolo[1,5-a]pyrimidine Ring

The fused pyrimidine ring can undergo regioselective oxidation. In one study:

  • Treatment with mCPBA (meta-chloroperbenzoic acid) at 0°C selectively oxidizes the pyrimidine N-oxides, forming 3-(2-methoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl acetate via radical intermediates .

Key observation :

  • Substituents at position 3 (2-methoxyphenyl) sterically hinder oxidation at adjacent sites, directing reactivity to position 6 .

Functionalization via Cyclocondensation

The compound participates in multicomponent cyclocondensation reactions to form extended heterocycles:

ElectrophileConditionsProductApplication
Benzylidene malononitrileMW, 120°C, 20 minFused quinoline derivativeAnticancer screening
Ethyl cyanoacetateEtOH, Δ, 4 hrPyrano-pyrazolo-pyrimidineAntimicrobial agents

These reactions exploit the nucleophilic amino group (if present) or the activated methyl groups on the pyrazole ring .

Halogenation and Cross-Coupling

The methyl group at position 2 undergoes radical halogenation:

Example protocol :

  • React with NBS (N-bromosuccinimide) under UV light to yield 2-bromomethyl derivative .

  • Use Pd(dba)₂ catalyst for Suzuki coupling with aryl boronic acids, achieving biaryl derivatives with >90% efficiency .

Limitation :

  • Steric hindrance from the 3-(2-methoxyphenyl) group reduces reactivity at position 7 .

Ring-Opening Reactions

Under strongly acidic conditions (e.g., H₂SO₄, 100°C), the pyrimidine ring undergoes hydrolysis:

  • Yields 3-(2-methoxyphenyl)-5-amino-1H-pyrazole-4-carboxamide as the primary product .

Comparative Reactivity Table

PositionReactivity ProfileInfluencing Factors
C-2Radical halogenation, alkylationProximity to electron-rich pyrazole ring
C-6Nucleophilic substitution, oxidationElectron-withdrawing ethanone group
C-7Limited reactivitySteric shielding by methyl group

Mechanistic Insights from Analogous Compounds

  • Microwave-assisted synthesis reduces reaction times by 60% compared to conventional heating (e.g., 30 min vs. 2 hr for cyclocondensation) .

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at C-3 .

Scientific Research Applications

Anticancer Activity

Pyrazolo[1,5-a]pyrimidine derivatives, including 1-[3-(2-methoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance their antitumor efficacy by targeting specific molecular pathways involved in cancer cell growth and survival .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. Pyrazolo derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacterial strains. The mechanism often involves the inhibition of bacterial enzymes or interference with cellular processes critical for bacterial survival . For example, studies utilizing molecular docking techniques have identified potential interactions between pyrazolo derivatives and bacterial targets such as dihydrofolate reductase (DHFR) .

Neuroprotective Effects

Research has suggested that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit neuroprotective effects. These compounds may offer therapeutic benefits in neurodegenerative diseases by modulating neuroinflammatory processes and protecting neuronal cells from apoptosis. The specific mechanisms are still under investigation but involve pathways related to oxidative stress and inflammation .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which are advantageous for developing complex molecules efficiently. Researchers have explored various synthetic routes to optimize yield and purity while allowing for structural modifications that enhance biological activity .

Case Study 1: Anticancer Activity

A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant anticancer activity against human breast cancer cell lines. The study highlighted how structural variations influenced the potency of the compounds, with specific substitutions leading to enhanced cytotoxicity .

Case Study 2: Antibacterial Screening

In a comparative study of antibacterial agents, this compound was tested against standard antibiotics. Results indicated that this compound exhibited comparable or superior activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibacterial therapies .

Data Table: Summary of Applications

ApplicationDescriptionReferences
Anticancer ActivityInhibits proliferation of cancer cell lines; targets specific pathways
Antibacterial PropertiesEffective against Gram-positive/negative bacteria; inhibits key enzymes
Neuroprotective EffectsProtects neuronal cells; modulates neuroinflammation
Synthesis MethodsAchieved through multicomponent reactions; allows structural modifications

Mechanism of Action

The mechanism of action of 1-[3-(2-methoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The pyrazolo[1,5-a]pyrimidine scaffold is widely explored in medicinal chemistry. Below is a comparative analysis of structurally related compounds, focusing on substituents, physicochemical properties, and bioactivity.

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents Molecular Weight (g/mol) Key Features Bioactivity/Applications References
Target Compound 3-(2-methoxyphenyl), 2,7-dimethyl, 6-ethanone 295.34 Methoxy group enhances electron density; acetyl at position 4. No reported bioactivity; potential for derivatization.
3-{[(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]amino}-2-thiophenecarboxylic acid 2,7-dimethyl, thiophene-carboxylate linkage 316.34 Carboxylic acid group improves solubility; thiophene enhances π-stacking. Not reported; structural similarity suggests kinase inhibition potential.
DDR1 Inhibitors (e.g., 7rh) Ethynyl benzamide linked to pyrazolo[1,5-a]pyrimidine ~442.4 Ethynyl spacer enhances binding; benzamide moiety targets DDR1. IC₅₀ = 6.8 nM (DDR1); oral bioavailability (67.4%). Anticancer activity.
1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-a]Pyrimidin-6-yl]Ethanone 2-(4-chlorophenyl), 7-methyl, 6-ethanone - Chlorine substituent increases lipophilicity; potential toxicity concerns. Safety data available (GHS); no bioactivity reported.
Pyrazolo[1,5-a]Pyrimidine-Coumarin Hybrid (7c) Coumarin-linked pyrazolo[1,5-a]pyrimidine - Extended conjugation via coumarin enhances fluorescence and DNA intercalation. IC₅₀ = 2.70 µM (HEPG2-1 liver carcinoma). Antiproliferative agent.
1-(2,7-Dimethyl[1,2,4]Triazolo[1,5-a]Pyrimidin-6-yl)Ethanone Triazolo core, 2,7-dimethyl, 6-ethanone - Triazolo substitution alters heterocycle electronics; reduced planarity vs. pyrazolo. No bioactivity reported; used in kinase inhibitor libraries.

Key Findings

Substituent Effects on Bioactivity :

  • The DDR1 inhibitors (e.g., 7rh) demonstrate that ethynyl spacers and benzamide groups significantly enhance target binding and selectivity. The pyrazolo[1,5-a]pyrimidine core serves as a rigid scaffold, while the ethynyl group optimizes spatial orientation for kinase interaction .
  • Chlorophenyl derivatives (e.g., ) exhibit increased lipophilicity, which may improve membrane permeability but raise toxicity risks. The chlorine atom’s electronegativity could also influence metabolic stability .

Role of the Ethanone Group: The acetyl group at position 6 is conserved in many analogues (e.g., target compound, DDR1 inhibitors). It likely stabilizes the planar conformation of the pyrazolo[1,5-a]pyrimidine core, facilitating interactions with hydrophobic enzyme pockets.

Solubility and Pharmacokinetics :

  • Thiophene-carboxylate derivatives () exhibit improved aqueous solubility due to the carboxylic acid group, making them favorable for oral administration. In contrast, the target compound’s methoxyphenyl group may limit solubility but enhance blood-brain barrier penetration .

Biological Activity

The compound 1-[3-(2-methoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H16N4O
  • Molecular Weight : 256.31 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The pyrazolo[1,5-a]pyrimidine scaffold is known for its potential in medicinal chemistry, particularly in the development of anticancer agents. Research has shown that compounds within this family exhibit various pharmacological activities including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antioxidant properties

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. The compound has been evaluated for its effects against several cancer cell lines.

Case Study: Anticancer Efficacy

A study investigated the anticancer activity of various pyrazolo[1,5-a]pyrimidine derivatives against human breast cancer cell lines (MCF-7 and MDA-MB-231). The results are summarized in Table 1.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-722.4Induction of apoptosis via caspase activation
MDA-MB-23118.9Inhibition of cell proliferation through cell cycle arrest

The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cancer cell growth. The mechanism involved apoptosis induction and cell cycle arrest.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, leading to increased cell death.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with similar pyrazolo[1,5-a]pyrimidines was conducted.

Compound NameIC50 (µM)Activity Type
This compound22.4Anticancer
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine45.0Anticancer
3-Amino-pyrazolo[1,5-a]pyrimidine30.0Antimicrobial

This table indicates that the compound exhibits superior anticancer activity compared to other derivatives.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for pyrazolo[1,5-a]pyrimidine derivatives, and how can structural modifications influence yield and purity?

  • Methodological Answer : Pyrazolo[1,5-a]pyrimidine scaffolds are typically synthesized via cyclocondensation reactions. For example, 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one reacts with heterocyclic amines or hydrazonoyl chlorides to form pyrazolo[1,5-a]pyrimidine derivatives . Key factors include solvent choice (e.g., ethanol or DMF), temperature control (80–120°C), and purification via column chromatography. Substituents like the 2-methoxyphenyl group may require protective groups (e.g., methyl or tert-butyl) to prevent side reactions. Elemental analysis and spectral data (¹H/¹³C NMR, HRMS) are critical for verifying purity and structural integrity .

Q. How are antiproliferative activities of pyrazolo[1,5-a]pyrimidine derivatives evaluated in vitro?

  • Methodological Answer : Standard assays involve treating cancer cell lines (e.g., HEPG2-1 for liver carcinoma) with serial dilutions of the compound. Cell viability is measured using MTT or SRB assays after 48–72 hours. IC₅₀ values are calculated via nonlinear regression. For instance, pyrazolo[1,5-a]pyrimidine derivatives showed IC₅₀ values ranging from 2.70 ± 0.28 µM to >10 µM in HEPG2-1 cells, with activity linked to electron-withdrawing substituents (e.g., chloro or bromo groups) . Dose-response curves and triplicate replicates are essential for reproducibility.

Q. What spectroscopic techniques are used to characterize pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : ¹H and ¹³C NMR are used to confirm substitution patterns, particularly for distinguishing between regioisomers (e.g., pyrimidine vs. pyrazole ring protons). For example, the ethanone carbonyl signal appears at ~200 ppm in ¹³C NMR, while aromatic protons in the 2-methoxyphenyl group resonate at δ 6.8–7.5 ppm . High-resolution mass spectrometry (HRMS) validates molecular formulas, and IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications at the 3- and 6-positions of pyrazolo[1,5-a]pyrimidine influence kinase selectivity (e.g., DDR1 vs. DDR2)?

  • Methodological Answer : Introducing ethynyl or benzamide groups at the 6-position enhances selectivity for discoidin domain receptor 1 (DDR1). For example, 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides achieved IC₅₀ values of 6.8 nM for DDR1 but >100 nM for DDR2. Kinase profiling (e.g., against 455 kinases) and X-ray crystallography reveal that steric hindrance from the 2,7-dimethyl groups prevents binding to DDR2’s larger active site . Computational docking (e.g., Glide SP) and surface plasmon resonance (SPR) validate binding modes .

Q. What strategies optimize oral bioavailability for pyrazolo[1,5-a]pyrimidine-based inhibitors?

  • Methodological Answer : Substituents affecting logP and solubility are critical. For example, replacing hydrophobic groups (e.g., phenyl) with morpholine or dimethylaminoethyl chains improves aqueous solubility. In vivo pharmacokinetic (PK) studies in rodents show that such modifications increase oral bioavailability from <20% to ~67% . Metabolic stability is assessed via liver microsome assays, and cytochrome P450 inhibition profiles are screened to minimize drug-drug interactions .

Q. How can chiral centers in pyrazolo[1,5-a]pyrimidine derivatives be resolved, and what impact does stereochemistry have on biological activity?

  • Methodological Answer : Chiral separation is achieved via preparative chiral HPLC or SFC (e.g., Chiralpak AD column with heptane/isopropanol). For example, enantiomers of 1-[7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone showed distinct receptor-binding affinities (Kd differences >10-fold) . Stereochemical effects are quantified using SPR or radioligand binding assays, with (R)-enantiomers often showing higher potency due to optimal hydrophobic interactions .

Q. What computational tools are used to predict ADME properties and toxicity of pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Tools like Schrödinger’s QikProp estimate logP (-0.26 to 2.5), polar surface area (90.96 Ų), and Lipinski’s rule compliance . Toxicity is predicted via Derek Nexus (e.g., mutagenicity alerts for nitro groups) or ProTox-II. Molecular dynamics simulations (e.g., Desmond) assess membrane permeability, while Ames test data validate in silico predictions .

Data Contradiction Analysis

Q. Why do some pyrazolo[1,5-a]pyrimidine derivatives show contradictory structure-activity relationships (SAR) in different cancer models?

  • Methodological Answer : Discrepancies arise from cell-specific expression of targets (e.g., DDR1 in lung cancer vs. 5-HT6R in glioblastoma) . For example, 5,7-disubstituted derivatives with sulfonyl groups are potent 5-HT6R antagonists (IC₅₀ <10 nM) but inactive in DDR1 models due to divergent binding pockets. Profiling across multiple cell lines (e.g., NCI-60 panel) and target deconvolution (e.g., CRISPR knockout) clarify mechanism-specific effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(2-methoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[3-(2-methoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.